Cas no 81-23-2 (Dehydrocholic acid)

Dehydrocholic acid 化学的及び物理的性質
名前と識別子
-
- TRIKETOCHOLANIC
- 3,7,12-TRIOXO-5B-CHOLENE-24-OIC ACID
- 3,7,12-TRIOXO-5-BETA-CHOLAMIC ACID
- 3,7,12-TRIOXO-5BETA-CHOLAN-24-OIC ACID
- 3,7,12-TRIOXO-5BETA-CHOLANIC ACID
- 5BETA-CHOLANIC ACID-3,5,12-TRIONE
- 5-BETA-CHOLANIC ACID-3,7,12-TRIONE
- DEHYDROCHOLIC ACID
- KETOCHOLANIC ACID
- 3,7,12-Triketo-5beta-cholanic acid
- 3,7,12-Triketo-5beta-cholanoic acid
- 3,7,12-Triketocholanic acid
- 3,7,12-Triketocholic acid
- 3,7,12-Trioxo-24-cholanic acid
- 3,7,12-trioxo-5-beta-cholan-24-oicaci
- 3,7,12-Trioxo-5-Cholanicacid
- 3,7,12-Trioxocholan-24-oic acid
- 3,7,12-Trioxocholanic acid
- Diphenyl ether
- EH-4360S
- (5β)-3,7,12-Trioxocholan-24-oic acid
- 5β-Cholanic acid-3,5,12-trione
- Decholin
- Dehystolin
- Felacrinos
- Sanocholen
- Oxycholin
- Chologon
- dehydrocholate
- Drenobyl
- Dehychol
- Cholimed
- Cholagon
- Novocolin
- Didrocolo
- Bilidren
- Procholon
- Bilostat
- Acolen
- Erebile
- Hykolex
- Dehycon
- Dilabil
- Didocol
- Triketocholanic acid
- Deidrocolico Vita
- Khologon
- Biochol
- Ketochol
- Dehycol
- Doxycholpotassium
- Cholan DH
- Cholic acid, dehydro-
- Dee-Co
- Dehydrocholsaeure
- 3,7,12-Trik
- (5β)-3,7,12-Trioxocholan-24-oic acid (ACI)
- 5β-Cholan-24-oic acid, 3,7,12-trioxo- (8CI)
- 3,7,12-Tri-keto-5β-Cholan-24-oic acid
- 3,7,12-Triketo-5β-cholanic acid
- 3,7,12-Triketo-5β-cholanoic acid
- 3,7,12-Trioxo-5β-cholan-24-oic acid
- 3,7,12-Trioxo-5β-cholanic acid
- Cholepatin
- DHC
- Hydrochol
- MeSH ID: D003685
- NSC 8796
- DTXCID402888
- NS00004676
- MLS001424181
- NCGC00024025-03
- SCHEMBL26391
- Tox21_111519
- AKOS024284359
- DEHYDROCHOLIC ACID [USP MONOGRAPH]
- dehydrocholate-acid
- DEHYDROCHOLIC ACID [INN]
- LMST04010106
- dehydocholic acid
- CCG-101103
- Acidum dehydrocholicum [Latin]
- BRN 3226734
- DEHYDROCHOLIC ACID [WHO-DD]
- Acido dehidrocolico [INN-Spanish]
- NCGC00024025-05
- 3,7,12-Trioxo-5.beta.-cholanic acid
- NH5000009I
- 3,12-Triketocholanic acid
- 3,12-Triketo-5.beta.-cholanoic acid
- 81-23-2 (acid)
- SR-01000003022-3
- 3,7,12-Triketo-5.beta.-cholanic acid
- HMS2235J07
- 5.beta.-Cholanic acid, 3,7,12-trioxo-
- CS-4902
- Cholan-24-oic acid, 3,7,12-trioxo-, (5beta)-
- HMS3712I08
- CHEBI:31459
- Cholan-24-oic acid, 3,7,12-trioxo-, (5b)-
- (R)-4-((5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoicacid
- D01693
- 5.beta.-Cholan-24-oic acid,7,12-trioxo-
- Acido dehidrocolico
- (4R)-4-[(1R,3aS,3bR,5aS,9aS,9bS,11aR)-9a,11a-dimethyl-4,7,11-trioxo-hexadecahydro-1H-cyclopenta[a]phenanthren-1-yl]pentanoic acid
- 3,7,12-Triketo-5.beta.-cholanoic acid
- SMR000058603
- DEHYDROCHOLIC ACID [USP-RS]
- DEHYDROCHOLIC ACID [VANDF]
- Tox21_111519_1
- D94651
- 3,12-Triketo-5.beta.-cholanic acid
- 3,12-Trioxo-5.beta.-cholan-24-oic acid
- 5.beta.-Cholan-24-oic acid, 3,7,12-trioxo-
- 5.beta.-Cholanic acid,7,12-trioxo-
- Dehydrocholic acid [USP:INN:BAN:JAN]
- CHEMBL514446
- (R)-4-((5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid
- DEHYDROCHOLIC ACID [MART.]
- HY-B1393
- NSC-8796
- UNII-NH5000009I
- Decholin (TN)
- BSPBio_000166
- DB11622
- MLS001076501
- Dilahil
- D0042
- Cholan-24-oic acid, 3,7,12-trioxo-, (5.beta.)-
- Cholan-24-oic acid, 3,7,12-trioxo-, (5-beta)-
- 3,7,12-Tri-keto-5.beta.-Cholan-24-oic acid
- Dehydrocholic acid, >=99.0% (T)
- SR-01000003022
- Dehydro-CA
- 3,12-Trioxocholanic acid
- 4-((1S,2S,7S,11S,10R,14R,15R)-2,15-dimethyl-5,9,16-trioxotetracyclo[8.7.0.0<2, 7>.0<11,15>]heptadec-14-yl)pentanoic acid
- (5beta)-3,7,12-trioxocholan-24-oic acid
- 81-23-2
- Dehydrocholic acid (JP17/USP/INN)
- Prestwick_498
- 3,7,12-Trioxo-5-beta-cholan-24-oic acid
- Prestwick3_000123
- Acidum dehydrocholicum [INN-Latin]
- EN300-7402612
- W-104212
- 5-beta-Cholan-24-oic acid, 3,7,12-trioxo-
- NSC8796
- DEHYDROCHOLIC ACID [MI]
- BRD-K90976994-001-02-1
- MFCD00066410
- BPBio1_000184
- 5beta-Cholan-24-oic acid, 3,7,12-trioxo-
- EINECS 201-335-7
- Cholan-24-oic acid,7,12-trioxo-, (5.beta.)-
- Acido deidrocolico
- 3,7,12-Trioxocholan-24-oic acid #
- Dehydrocholic acid, United States Pharmacopeia (USP) Reference Standard
- Acide dehydrocholique [French]
- Purified dehydrocholic acid (JP17)
- DEHYDROCHOLIC ACID [JAN]
- Acido deidrocolico [DCIT]
- Acide dehydrocholique [INN-French]
- HMS2095I08
- Opera_ID_1391
- NCGC00095777-01
- Dehydrocholsaeure [German]
- 3,7,12-Trioxo-5beta-cholanic acid 5beta-Cholanic acid-3,5,12-trione
- 3,7,12-Trioxo-5.beta.-cholan-24-oic acid
- Atrocholin
- Acidum dehydrocholicum
- MLS000069501
- 5beta-Cholanic acid, 3,7,12-trioxo-
- Q903387
- Acido dehidrocolico [Spanish]
- NC00353
- DTXSID2022888
- 4-10-00-03478 (Beilstein Handbook Reference)
- HMS2052A11
- 3,12-Trioxo-5.beta.-cholanic acid
- PDSP2_000076
- (4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid
- s4562
- Acide dehydrocholique
- Dehydrocholic acid
-
- MDL: MFCD00066410
- インチ: 1S/C24H34O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-14,16-18,22H,4-12H2,1-3H3,(H,28,29)/t13-,14+,16-,17+,18+,22+,23+,24-/m1/s1
- InChIKey: OHXPGWPVLFPUSM-KLRNGDHRSA-N
- ほほえんだ: O=C1C[C@@H]2CC(CC[C@]2(C)[C@@H]2[C@@H]1[C@@H]1CC[C@H]([C@H](C)CCC(=O)O)[C@]1(C(C2)=O)C)=O
- BRN: 3226734
計算された属性
- せいみつぶんしりょう: 402.24100
- どういたいしつりょう: 402.24062418g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 29
- 回転可能化学結合数: 4
- 複雑さ: 756
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 8
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 88.5
じっけんとくせい
- 色と性状: 白色結晶粉末、無臭、苦味
- 密度みつど: 1.0687 (rough estimate)
- ゆうかいてん: 236.0 to 240.0 deg-C
- ふってん: 444.65°C (rough estimate)
- 屈折率: 30.5 ° (C=2, Dioxane)
- ようかいど: ethanol: 10 mg/mL
- PSA: 88.51000
- LogP: 4.07330
- マーカー: 2868
- ひせんこうど: 29 º (c=2, dioxane)
- ようかいせい: 15℃で、水0.18、アルコール3.3、エーテル0.46、クロロホルム9.04、ベンゼン1.04、アセトン7.76、酢酸エチル7.4、氷酢酸7.42
- 光学活性: [α]20/D +26±1°, c = 1% in ethanol
Dehydrocholic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R004132-10g |
Dehydrocholic acid |
81-23-2 | 98% | 10g |
¥196 | 2023-09-07 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R004132-1g |
Dehydrocholic acid |
81-23-2 | 98% | 1g |
¥62 | 2023-09-07 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1166502-200MG |
81-23-2 | 200MG |
¥4191.89 | 2023-01-05 | |||
abcr | AB126539-50 g |
Dehydrocholic acid, 99%; . |
81-23-2 | 99% | 50 g |
€74.30 | 2023-07-20 | |
Enamine | EN300-6492059-1.0g |
(4R)-4-[(3aS,3bR,5aS,9aS,9bS,11aR)-9a,11a-dimethyl-4,7,11-trioxo-hexadecahydro-1H-cyclopenta[a]phenanthren-1-yl]pentanoic acid |
81-23-2 | 95% | 1.0g |
$47.0 | 2023-07-07 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D807381-1g |
Dehydrocholic acid |
81-23-2 | 98% | 1g |
¥69.00 | 2022-01-14 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 093003-10g |
Dehydrocholic acid |
81-23-2 | 98% | 10g |
925.0CNY | 2021-07-07 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A19666-50g |
Dehydrocholic acid, 99% |
81-23-2 | 99% | 50g |
¥683.00 | 2023-02-25 | |
SHENG KE LU SI SHENG WU JI SHU | sc-214863-25 g |
Dehydrocholic acid, |
81-23-2 | ≥98% | 25g |
¥564.00 | 2023-07-10 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D0042-25G |
Dehydrocholic Acid |
81-23-2 | >98.0%(T) | 25g |
¥390.00 | 2024-04-15 |
Dehydrocholic acid 合成方法
ごうせいかいろ 1
1.2 Reagents: Sodium thiosulfate Solvents: Water ; cooled
ごうせいかいろ 2
1.2 Reagents: Water , Sodium thiosulfate ; cooled
ごうせいかいろ 3
Dehydrocholic acid Raw materials
Dehydrocholic acid Preparation Products
Dehydrocholic acid 関連文献
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1. Binding of bile acids by pastry products containing bioactive substances during in vitro digestionKrzysztof Dziedzic,Danuta Górecka,Artur Szwengiel,Paulina Smoczyńska,Katarzyna Czaczyk,Patrycja Komolka Food Funct. 2015 6 1011
-
Lijun Li,Mengyu Xue,Xin Yan,Wenmin Liu,Kun Xu,Sheng Zhang Org. Biomol. Chem. 2018 16 4615
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Li-Jing Li,Zhong-Qiang Zhou,Zi-Kui Liu,Yuan-Yuan He,Feng-Cheng Jia,Xiao-Qiang Hu Chem. Commun. 2023 59 438
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Jean-Pierre Daguer,Mihai Ciobanu,Sofia Barluenga,Nicolas Winssinger Org. Biomol. Chem. 2012 10 1502
-
Song-Lin Zhang,Chang Xiao,Hai-Xing Wan,Xiaoming Zhang Chem. Commun. 2019 55 4099
-
Linwei Zeng,Renjie Chen,Chen Zhang,Hujun Xie,Sunliang Cui Chem. Commun. 2020 56 3093
-
Alberto Thalison Silveira,Alyne Maria da Costa Barbosa,Henrique Dipe de Faria,Luiz Paulo de Aguiar Marciano,Eduardo Costa Figueiredo,Isarita Martins Analyst 2022 147 2779
-
Hai-Kuan Yang RSC Adv. 2016 6 66431
-
Rolando Cannalire,Sveva Pelliccia,Luca Sancineto,Ettore Novellino,Gian Cesare Tron,Mariateresa Giustiniano Chem. Soc. Rev. 2021 50 766
-
10. Binding of bile acids by pastry products containing bioactive substances during in vitro digestionKrzysztof Dziedzic,Danuta Górecka,Artur Szwengiel,Paulina Smoczyńska,Katarzyna Czaczyk,Patrycja Komolka Food Funct. 2015 6 1011
Dehydrocholic acidに関する追加情報
Dehydrocholic Acid (CAS No. 81-23-2): An Overview of Its Properties, Applications, and Recent Research Advances
Dehydrocholic acid (CAS No. 81-23-2) is a bile acid derivative that has garnered significant attention in the fields of chemistry, biology, and medicine due to its unique properties and potential therapeutic applications. This compound is a 7-dehydro derivative of cholic acid, which is a primary bile acid synthesized in the liver. Dehydrocholic acid is known for its role in enhancing the solubility of lipids and facilitating the absorption of fat-soluble vitamins. In recent years, extensive research has been conducted to explore its potential in various medical and pharmaceutical applications.
The chemical structure of dehydrocholic acid consists of a steroid nucleus with a carboxylic acid group at position C-24 and a double bond at positions C-7 and C-8. This unique structure contributes to its amphipathic nature, making it an effective emulsifying agent. The compound's molecular formula is C24H36O5, and it has a molecular weight of 404.55 g/mol. The physical properties of dehydrocholic acid include a melting point of 196-198°C and a solubility in water that increases with pH.
In the context of dehydrocholic acid's biological activities, it has been shown to exhibit several important functions. One of its key roles is in the regulation of cholesterol metabolism. Bile acids, including dehydrocholic acid, are essential for the emulsification and absorption of dietary fats and cholesterol. They also play a crucial role in maintaining cholesterol homeostasis by activating nuclear receptors such as farnesoid X receptor (FXR) and G protein-coupled bile acid receptor (TGR5). These receptors are involved in various signaling pathways that regulate lipid metabolism, glucose homeostasis, and energy expenditure.
Recent studies have highlighted the potential therapeutic applications of dehydrocholic acid in treating various diseases. For instance, research published in the Journal of Hepatology has shown that dehydrocholic acid can reduce liver steatosis and inflammation in animal models of non-alcoholic fatty liver disease (NAFLD). The compound's ability to activate FXR and TGR5 receptors contributes to its hepatoprotective effects by reducing lipid accumulation and improving insulin sensitivity.
In addition to its hepatoprotective properties, dehydrocholic acid has been investigated for its anti-inflammatory effects. A study published in the Journal of Immunology demonstrated that dehydrocholic acid can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This anti-inflammatory activity makes it a promising candidate for treating inflammatory diseases such as inflammatory bowel disease (IBD) and rheumatoid arthritis (RA).
The potential use of dehydrocholic acid in cancer therapy has also been explored. Research published in the Cancer Research journal found that dehydrocholic acid can induce apoptosis in cancer cells by modulating mitochondrial function and activating caspase-dependent pathways. These findings suggest that dehydrocholic acid may have potential as an adjuvant therapy in combination with conventional chemotherapy agents.
Beyond its therapeutic applications, dehydrocholic acid has found use in various industrial processes due to its emulsifying properties. In the food industry, it is used as an emulsifier to improve the stability and texture of food products such as mayonnaise and salad dressings. In cosmetics, dehydrocholic acid is used as a surfactant to enhance the spreadability and skin penetration of topical formulations.
The safety profile of dehydrocholic acid has been extensively studied, and it is generally considered safe when used within recommended doses. However, like all bile acids, it can cause gastrointestinal side effects such as diarrhea if ingested in large quantities. Therefore, it is important to follow proper dosing guidelines when using dehydrocholic acid for therapeutic or industrial purposes.
In conclusion, dehydrocholic acid (CAS No. 81-23-2) is a versatile compound with a wide range of applications in medicine, food science, and cosmetics. Its unique chemical structure and biological activities make it a valuable tool for researchers and clinicians alike. Ongoing research continues to uncover new insights into the mechanisms underlying its therapeutic effects, paving the way for its potential use in treating various diseases.
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